4-[(3-bromophenyl)sulfanyl]-3,5-difluorobenzonitrile
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Overview
Description
4-[(3-bromophenyl)sulfanyl]-3,5-difluorobenzonitrile is an organic compound that features a bromophenyl group attached to a sulfanyl group, which is further connected to a difluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)sulfanyl]-3,5-difluorobenzonitrile typically involves the reaction of 3-bromothiophenol with 3,5-difluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromophenyl)sulfanyl]-3,5-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(3-bromophenyl)sulfanyl]-3,5-difluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(3-bromophenyl)sulfanyl]-3,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromophenyl)sulfanyl]-3,5-difluorobenzonitrile
- 4-[(3-chlorophenyl)sulfanyl]-3,5-difluorobenzonitrile
- 4-[(3-bromophenyl)sulfanyl]-2,6-difluorobenzonitrile
Uniqueness
4-[(3-bromophenyl)sulfanyl]-3,5-difluorobenzonitrile is unique due to the specific positioning of the bromophenyl and difluorobenzonitrile groups, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the compound’s stability and potential interactions with biological targets.
Properties
CAS No. |
1508828-80-5 |
---|---|
Molecular Formula |
C13H6BrF2NS |
Molecular Weight |
326.2 |
Purity |
95 |
Origin of Product |
United States |
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